Wolframite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Wolframite is an iron, manganese, and tungstate mineral with the chemical formula (Fe,Mn)WO₄. It is the primary ore of tungsten and is found in quartz veins and pegmatites associated with granitic intrusives. This compound is an intermediate mineral between ferberite (iron-rich) and hübnerite (manganese-rich) and is known for its dark gray to brownish-black color and submetallic to resinous luster .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Wolframite can be synthesized through various methods, including the fusion of iron and manganese tungstates. One common method involves the use of ammonium phosphate salt as a flux, which achieves complete sample dissolution within a short time. The fusion process yields a mixture of tungsten phosphates and tungsten oxide .

Industrial Production Methods: Industrial production of tungsten from this compound involves several steps. The ore is first crushed and ground, followed by concentration through gravity separation and flotation. The concentrated ore is then subjected to high-temperature smelting with sodium carbonate and silica to produce sodium tungstate. This is followed by leaching to recover sodium tungstate in solution, which is then processed to produce ammonium paratungstate and finally reduced to tungsten metal .

Analyse Des Réactions Chimiques

Types of Reactions: Wolframite undergoes various chemical reactions, including oxidation, reduction, and leaching. One notable reaction is the pressure decomposition of this compound with sulfuric-phosphoric mixed acid, which results in the formation of tungstophosphoric acid and other tungsten compounds .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sulfuric acid, phosphoric acid, sodium carbonate, and ammonium phosphate. Reaction conditions often involve high temperatures and pressures to achieve efficient decomposition and extraction of tungsten .

Major Products Formed: The major products formed from the reactions of this compound include tungsten oxides, tungstophosphoric acid, and sodium tungstate. These products are further processed to produce high-purity tungsten metal and its compounds .

Applications De Recherche Scientifique

Wolframite has numerous scientific research applications, particularly in the fields of geology, chemistry, and materials science. It is used for in situ U-Pb dating to determine the age of hydrothermal mineralization and to trace metal sources in geological studies . Additionally, this compound is studied for its role in the formation of tungsten-based materials, which have applications in electronics, aerospace, and military industries .

Mécanisme D'action

The mechanism of action of wolframite in various processes involves its interaction with reagents and the subsequent formation of tungsten compounds. For example, during acid leaching, this compound reacts with hydrochloric acid to form soluble tungsten compounds, which are then converted into ammonium paratungstate . The molecular targets and pathways involved in these reactions include the dissolution of iron and manganese ions and the formation of tungsten-oxygen bonds .

Comparaison Avec Des Composés Similaires

Similar Compounds: Wolframite is often compared with other tungsten ores such as scheelite (calcium tungstate) and ferberite (iron-rich end member of this compound). These compounds share similar chemical properties but differ in their metal content and crystal structure .

Uniqueness: this compound is unique due to its intermediate composition between ferberite and hübnerite, allowing it to exhibit a range of properties depending on the iron and manganese content. This variability makes this compound a versatile mineral for various industrial applications .

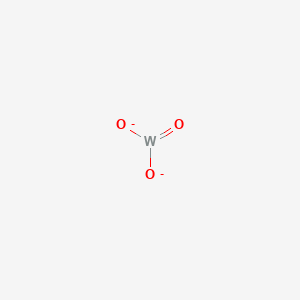

Propriétés

Numéro CAS |

1332-08-7 |

|---|---|

Formule moléculaire |

O3W-2 |

Poids moléculaire |

231.84 g/mol |

Nom IUPAC |

dioxido(oxo)tungsten |

InChI |

InChI=1S/3O.W/q;2*-1; |

Clé InChI |

ZXOKVTWPEIAYAB-UHFFFAOYSA-N |

SMILES canonique |

[O-][W](=O)[O-] |

Description physique |

Greyish to brownish black solid; [Wikipedia] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)

![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)

![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)

![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)